WAY 170523 is a potent and selective inhibitor of Matrix Metalloprotease-13 (MMP-13) [1, 2, 3]. MMP-13 is an enzyme involved in the breakdown of various components of the extracellular matrix, which plays a role in physiological and pathological processes [1]. By inhibiting MMP-13, WAY 170523 can potentially modulate these processes.
Due to its ability to target MMP-13, WAY 170523 is a valuable tool for researchers studying various conditions associated with excessive MMP-13 activity. These include:
Osteoarthritis: WAY 170523 has been investigated in animal models of osteoarthritis to examine its potential in preventing cartilage degradation [4, 5].
Other musculoskeletal diseases: Researchers are exploring the use of WAY 170523 in models of other conditions involving MMP-13, such as rheumatoid arthritis and intervertebral disc degeneration [6, 7].
Cancer: MMP-13 has been implicated in tumor invasion and metastasis. Studies are ongoing to determine if WAY 170523 can be used to target MMP-13 in cancer models [8].
WAY 170523 is a highly selective and potent inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 plays a crucial role in the degradation of the extracellular matrix, which is vital for various physiological processes, including tissue remodeling and embryonic development. The compound exhibits an IC50 value of 17 nM specifically for MMP-13, demonstrating significant selectivity over other matrix metalloproteinases such as MMP-1 and MMP-9, with selectivity ratios exceeding 5800-fold and 56-fold, respectively . This selectivity positions WAY 170523 as a promising candidate for therapeutic applications targeting diseases associated with MMP-13, such as arthritis and cardiac dysfunction.
The primary chemical reaction involving WAY 170523 is its interaction with the active site of MMP-13, where it binds non-covalently to inhibit enzymatic activity. This inhibition prevents the breakdown of collagen and other extracellular matrix components, which can be particularly beneficial in conditions characterized by excessive matrix degradation. The compound's mechanism of action has been explored through molecular modeling techniques and high-throughput screening data, confirming its role as a competitive inhibitor .
WAY 170523 has demonstrated significant biological activity in various preclinical studies. In vitro studies indicate its effectiveness in inhibiting MMP-13 activity, which is linked to pathological conditions like cardiac hypertrophy and fibrosis. In vivo experiments have shown that administration of WAY 170523 can prevent ISO (isoproterenol)-induced cardiac dysfunction in wild-type mice, preserving left ventricular function without altering hypertrophic responses . These findings suggest that WAY 170523 could play a critical role in managing cardiac-related diseases.
The primary applications of WAY 170523 are in the fields of drug development and therapeutic interventions for conditions related to excessive MMP-13 activity. Potential uses include:
Interaction studies have focused on understanding how WAY 170523 selectively inhibits MMP-13 while sparing other metalloproteinases. Research indicates that the compound binds preferentially to the active site of MMP-13 through non-covalent interactions, which could be further characterized by kinetic studies to determine binding constants and inhibition mechanisms. These interactions are crucial for elucidating its potential side effects and optimizing its therapeutic profile .
WAY 170523 can be compared with several other matrix metalloproteinase inhibitors:
Compound Name | Target Enzyme | IC50 (nM) | Selectivity Profile |
---|---|---|---|
WAY 170523 | MMP-13 | 17 | Highly selective against MMP-1 and MMP-9 |
Marimastat | MMPs | ~1000 | Non-selective |
Batimastat | MMPs | ~100 | Broad-spectrum |
Tetracycline | Various MMPs | Variable | Non-selective |
WAY 170523 stands out due to its exceptional selectivity for MMP-13 over other metalloproteinases, making it a valuable tool for researchers studying specific pathways involving this enzyme. Its low IC50 value indicates potent inhibitory action, which is critical when developing targeted therapies with minimal off-target effects.